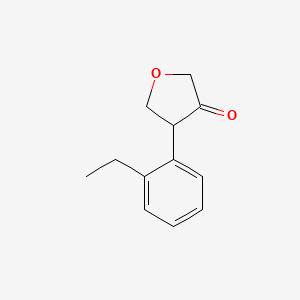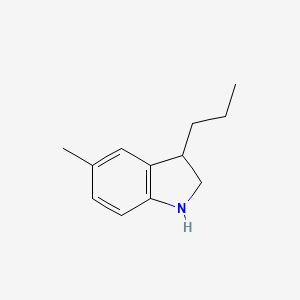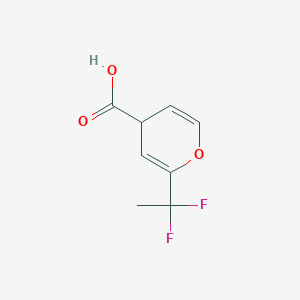![molecular formula C12H14N4 B13217290 1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole](/img/structure/B13217290.png)
1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole is a heterocyclic compound that combines the structural features of azetidine, phenyl, and triazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Formation of Triazole Ring: The triazole ring is often formed via the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes.
Coupling of Azetidine and Triazole Rings: The final step involves coupling the azetidine and triazole rings through a suitable linker, often using Suzuki–Miyaura cross-coupling reactions.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid.
Triazole Derivatives: Compounds containing the triazole ring, such as 1,2,3-triazole.
Phenyl Derivatives: Compounds containing the phenyl ring, such as benzene.
Uniqueness: 1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole is unique due to its combination of three distinct rings, which imparts unique chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C12H14N4 |
|---|---|
Peso molecular |
214.27 g/mol |
Nombre IUPAC |
1-[azetidin-3-yl(phenyl)methyl]triazole |
InChI |
InChI=1S/C12H14N4/c1-2-4-10(5-3-1)12(11-8-13-9-11)16-7-6-14-15-16/h1-7,11-13H,8-9H2 |
Clave InChI |
UMXZMJIXZSTZGH-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C(C2=CC=CC=C2)N3C=CN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13217249.png)

![3-[(4-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B13217254.png)

![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine](/img/structure/B13217270.png)



